molecular formula C17H19Cl2NO B2681208 2-{[(2-Chlorophenyl)methyl](methyl)amino}-1-phenylpropan-1-one hydrochloride CAS No. 2089258-02-4

2-{[(2-Chlorophenyl)methyl](methyl)amino}-1-phenylpropan-1-one hydrochloride

Cat. No.: B2681208
CAS No.: 2089258-02-4
M. Wt: 324.25
InChI Key: LSSBRNBZIFNNRK-UHFFFAOYSA-N
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Description

2-{(2-Chlorophenyl)methylamino}-1-phenylpropan-1-one hydrochloride is an organic compound with the molecular formula C17H19Cl2NO It is a hydrochloride salt form of a synthetic cathinone, which is a class of compounds known for their stimulant effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(2-Chlorophenyl)methylamino}-1-phenylpropan-1-one hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with methylamine, followed by the addition of phenylacetone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{(2-Chlorophenyl)methylamino}-1-phenylpropan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-{(2-Chlorophenyl)methylamino}-1-phenylpropan-1-one hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.

    Biology: It is studied for its effects on biological systems, particularly its interaction with neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on mood and behavior.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{(2-Chlorophenyl)methylamino}-1-phenylpropan-1-one hydrochloride involves its interaction with monoamine transporters in the brain. It inhibits the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin, leading to increased levels of these chemicals in the synaptic cleft. This results in enhanced stimulation and mood elevation .

Comparison with Similar Compounds

Similar Compounds

    Methcathinone: A similar compound with a methyl group instead of a chlorophenyl group.

    Mephedrone: Another synthetic cathinone with a methylenedioxy group.

    MDPV: A related compound with a pyrrolidine ring.

Uniqueness

2-{(2-Chlorophenyl)methylamino}-1-phenylpropan-1-one hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its chlorophenyl group enhances its potency and duration of action compared to other synthetic cathinones.

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl-methylamino]-1-phenylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO.ClH/c1-13(17(20)14-8-4-3-5-9-14)19(2)12-15-10-6-7-11-16(15)18;/h3-11,13H,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSBRNBZIFNNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)N(C)CC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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